molecular formula C25H26N4O3S2 B12152744 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152744
M. Wt: 494.6 g/mol
InChI Key: RHOGTIGHHOMPPT-HKWRFOASSA-N
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Description

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-17-10-11-21-27-22(26-12-6-14-30)19(23(31)29(21)16-17)15-20-24(32)28(25(33)34-20)13-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-11,15-16,26,30H,5-6,9,12-14H2,1H3/b20-15-

InChI Key

RHOGTIGHHOMPPT-HKWRFOASSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and phenylpropyl groups. The final step involves the addition of the hydroxypropylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the thioxo group would yield a thiol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity.

    Medicine: Its unique structure suggests potential as a therapeutic agent, possibly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s effects are likely mediated through its ability to modulate the activity of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidin-5-ylidene-containing compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of multiple functional groups, which confer unique chemical and biological properties

Biological Activity

The compound 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3S2C_{23}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 466.6 g/mol. The structure features a pyrido[1,2-a]pyrimidinone framework combined with thiazolidinone moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H22N4O3S2
Molecular Weight466.6 g/mol
IUPAC Name(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone structures have been shown to possess activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidinone derivatives inhibited bacterial growth at concentrations as low as 6 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through various in vitro studies. A notable case study demonstrated that similar pyrido[1,2-a]pyrimidine derivatives induced apoptosis in cancer cell lines, leading to a significant increase in both early and late apoptotic cells after treatment . The cytotoxic effects were noted at concentrations around 5 µM, indicating a promising therapeutic window for further development.

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymatic pathways and the disruption of cellular signaling processes. For instance, the compound may interfere with calcium channel activity in cardiomyocytes, similar to other dihydropyridine derivatives that block L-type calcium channels . Docking studies suggest that the hydroxypropyl substitution enhances binding affinity to these channels, potentially leading to improved cardiovascular effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated a spectrum of activity, with some compounds exhibiting selective inhibition against Gram-positive bacteria while others showed broader activity .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
  • Calcium Channel Blockade : Investigations into the electrophysiological properties demonstrated that related compounds effectively blocked calcium influx in cardiomyocytes, which is critical for their potential use in treating cardiac conditions .

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